molecular formula C10H8BrFO4 B11841790 Dimethyl 2-bromo-5-fluoroterephthalate

Dimethyl 2-bromo-5-fluoroterephthalate

Cat. No.: B11841790
M. Wt: 291.07 g/mol
InChI Key: QBKWEIMHDYGODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-bromo-5-fluoroterephthalate can be synthesized through several methods. One common approach involves the bromination and fluorination of dimethyl terephthalate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF). The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require elevated temperatures to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-bromo-5-fluoroterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted terephthalates, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

Dimethyl 2-bromo-5-fluoroterephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-bromo-5-fluoroterephthalate involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to target molecules. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-bromo-terephthalate
  • Dimethyl 2-fluoro-terephthalate
  • Dimethyl 2-chloro-5-fluoroterephthalate

Uniqueness

Dimethyl 2-bromo-5-fluoroterephthalate is unique due to the presence of both bromine and fluorine substituents, which confer distinct chemical properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H8BrFO4

Molecular Weight

291.07 g/mol

IUPAC Name

dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H8BrFO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3

InChI Key

QBKWEIMHDYGODN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.